1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one
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Overview
Description
1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a phenyl-substituted pyrrole with an imidazole derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with different chemical properties.
6-Phenyl-1H-pyrrolo[1,2-a]imidazole: Lacks the methyl group at the nitrogen atom.
1-Methyl-6-phenyl-1H-pyrrole: Contains a pyrrole ring but lacks the imidazole moiety.
Uniqueness
1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
62136-27-0 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-methyl-6-phenyl-3H-pyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C13H12N2O/c1-14-12-7-11(8-15(12)9-13(14)16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
XPOCUPXEUSROMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN2C1=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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